![molecular formula C16H15NO4S B2521911 N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-methylthiophene-2-carboxamide CAS No. 2034482-00-1](/img/structure/B2521911.png)
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-methylthiophene-2-carboxamide
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Description
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-methylthiophene-2-carboxamide, also known as FT011, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Scientific Research Applications
Antimicrobial resistance is a global concern due to the limited effectiveness of existing antimicrobial drugs. Furan derivatives have emerged as promising candidates in medicinal chemistry. The furan nucleus plays a crucial role in the design of novel antibacterial agents. Let’s explore the therapeutic potential of this compound.
Structure: Furan is a heterocyclic aromatic compound composed of one oxygen and four carbon atoms. Its most basic form, “furan,” is a colorless, volatile liquid with diverse pharmacological properties . The compound we’re examining combines furan with a hydroxyethyl group and a methylthiophene carboxamide.
!Furan Structure
Therapeutic Advantages
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide exhibits several therapeutic advantages:
Antibacterial Activity: Furan derivatives have shown remarkable antibacterial activity against both gram-positive and gram-negative bacteria. Researchers have synthesized innovative antibacterial agents based on furan scaffolds. These compounds hold promise in combating microbial resistance .
Other Pharmacological Properties: Beyond antibacterial effects, furan derivatives possess a wide range of pharmacological properties:
Recent Advances
Researchers continue to explore novel furan derivatives. For instance, recent work synthesized three furan derivatives (114a–c) using Suzuki–Miyaura cross-coupling reactions. These compounds exhibit diverse biological activities .
Pal, P. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Heterocyclic Chemistry - New Perspectives. DOI: 10.5772/intechopen.1004117
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-11-7-13(22-9-11)15(18)17-10-16(19,12-4-6-20-8-12)14-3-2-5-21-14/h2-9,19H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHPXXPOBRPKEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide |
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